Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
CAS No.: 149771-44-8
Cat. No.: VC21123555
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149771-44-8 |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
| Standard InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3 |
| Standard InChI Key | HNINFCBLGHCFOJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C2CCC1CNC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC1CNC2 |
Introduction
Chemical Identity and Nomenclature
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is identified by several key parameters that establish its unique chemical identity. The compound has been well-characterized in chemical databases and literature, with consistent identification markers.
Primary Identifiers
The main chemical identifiers for this compound are presented in Table 1, aggregating information from multiple authoritative sources.
Table 1: Chemical Identifiers of Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
| Parameter | Information |
|---|---|
| CAS Registry Number | 149771-44-8 |
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
| MDL Number | MFCD04115137 |
| European Community (EC) Number | 815-968-7 |
| DSSTox Substance ID | DTXSID60577768 |
The compound is commonly known by several synonyms in scientific literature and commercial catalogs, including 8-Boc-3,8-diaza-bicyclo[3.2.1]octane, 8-t-butoxycarbonyl-3,8-diazabicyclo[3.2.1]octane, and 3,8-Diazabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester .
Stereochemical Considerations
Structural Characteristics
Molecular Structure
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate features a bicyclic ring system with a 3.2.1 arrangement, containing two nitrogen atoms at positions 3 and 8. The tert-butoxycarbonyl (Boc) protecting group is attached to the nitrogen at position 8, which is a key structural feature that influences its reactivity and applications in organic synthesis .
Functional Groups
The molecule contains several important functional groups:
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The bicyclic 3,8-diazabicyclo[3.2.1]octane core structure
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A secondary amine (at position 3)
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A carbamate group (N-Boc at position 8)
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A tert-butyl group as part of the Boc protecting group
These functional groups contribute to the compound's chemical properties and reactivity patterns, making it versatile in various synthetic applications .
Physical and Chemical Properties
Physical Properties
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate exhibits specific physical characteristics that are important for its handling, storage, and applications. These properties have been determined through standard analytical methods.
Table 2: Physical Properties of Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
| Property | Value | Reference |
|---|---|---|
| Physical State (20°C) | Solid | |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 71.0-75.0°C | |
| Boiling Point | 295.4±15.0°C (Predicted) | |
| Density | 1.076±0.06 g/cm³ (Predicted) |
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily determined by its functional groups:
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The secondary amine (NH) at position 3 serves as a nucleophilic center for various reactions, including alkylation, acylation, and reductive amination .
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The Boc-protected nitrogen at position 8 remains largely unreactive under most conditions but can be deprotected under acidic conditions to reveal a second reactive nitrogen center .
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The bicyclic structure provides conformational rigidity that can influence stereoselective reactions and binding properties in biological systems .
Synthesis Methods
General Synthetic Approaches
Several methods have been reported for the synthesis of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate, with variations in starting materials, reaction conditions, and yields.
Synthesis from Benzyl-Protected Precursor
One established synthetic route involves debenzylation of a benzyl-protected precursor:
Table 3: Synthesis via Debenzylation
| Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| tert-butyl 8-benzyl-3,8-diaza-bicyclo[3.2.1]octane-3-carboxylate | H₂, Pd/C (10 wt%) | EtOH, 1 atm H₂, 18h | 100% |
The reaction proceeds through hydrogenolysis of the benzyl group, leaving the Boc protecting group intact due to its resistance to hydrogenation conditions .
Derivatives and Related Compounds
Salt Forms
The hydrochloride salt of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate has been characterized with the following identifiers:
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CAS Numbers: 347195-73-7 and 1403676-97-0
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Molecular Formula: C₁₁H₂₀N₂O₂·HCl
This salt form provides enhanced stability and improved solubility in polar solvents, which can be advantageous for certain applications.
Structural Analogs
Several structural analogs of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate have been identified:
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tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (CAS: 201162-53-0) - An isomer with the Boc group at position 3 instead of position 8 .
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tert-Butyl 2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS: 417727-40-3) - A derivative featuring a ketone functionality at position 2 .
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tert-Butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate (CAS: 851526-80-2) - A related structure with a different bicyclic ring system (4.2.0 instead of 3.2.1) .
These structural variations provide a library of related compounds that may exhibit different reactivity patterns and biological activities.
Applications and Significance
Synthetic Building Block
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate serves as a valuable building block in organic synthesis, particularly in medicinal chemistry. The bicyclic scaffold provides a rigid framework that can be used to create molecules with defined spatial arrangements of functional groups.
One documented application involves reductive amination with tetrahydrofuran-3-one:
"To tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride (300 mg, 1.21 mmol) in THF (5 mL) is added tetrahydrofuran-3-one (114.21 mg, 1.33 mmol) and sodium triacetoxyborhydride (349.78 mg, 1.57 mmol) and stirred at r.t. for 0.5 h."
This reaction demonstrates the compound's utility in constructing more complex molecular architectures.
Peptidomimetic Applications
Related structures have been explored for their potential in peptidomimetic chemistry:
"A new synthesis of the 3,8-diazabicyclo[3.2.1]octan-2-one framework is described. Transannular enolate alkylation of piperazinone derivatives provides a flexible route to highly constrained bicyclic peptidomimetic synthons with substitution at the Calpha position."
Hazard Statements
The following hazard statements have been associated with this compound:
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
Precautionary Measures
Safety precautions recommended for handling this compound include:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P264: Wash hands thoroughly after handling
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P302+P352: IF ON SKIN: Wash with plenty of water
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
These safety guidelines underscore the importance of proper handling procedures when working with this chemical.
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